3-Acetyl-2-pyridinecarboxylic acid

Übersicht

Beschreibung

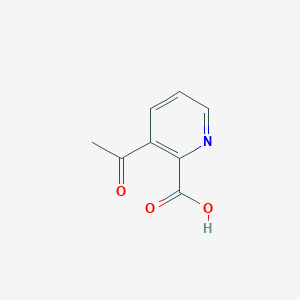

3-Acetyl-2-pyridinecarboxylic acid is a chemical compound with the molecular formula C8H7NO3 . It is used in various applications and is a subject of interest in the field of chemistry .

Synthesis Analysis

The synthesis of this compound and its derivatives is a topic of ongoing research . A recent study reported a ring cleavage methodology for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyridine ring, which is a six-membered ring with one nitrogen atom, and carboxylic acid and acetyl functional groups .Physical and Chemical Properties Analysis

This compound is a solid substance with a molecular weight of 165.15 . It is recommended to be stored in a dry condition at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen

Production and Extraction

3-Acetyl-2-pyridinecarboxylic acid, a derivative of pyridine-3-carboxylic acid, is significant in the food, pharmaceutical, and biochemical industries. Kumar and Babu (2009) explored the extraction of pyridine-3-carboxylic acid using 1-dioctylphosphoryloctane with different diluents, emphasizing its importance in industrial production processes Kumar & Babu, 2009.

Adsorption and Electrochemical Studies

Ikezawa and Sawamura (2009) investigated the adsorption of 3-pyridinecarboxylic acid on electrodes, highlighting its potential applications in electrochemistry and material sciences Ikezawa & Sawamura, 2009.

Reactivity and Coordination Polymers

The reactivity of pyridine-2,4,6-tricarboxylic acid, a related compound, was explored by Ghosh et al. (2004). Their study on its reaction with Zn(II) salts under different conditions demonstrates its potential in synthesizing complex coordination polymers Ghosh et al., 2004.

Antimicrobial and Antimycobacterial Activity

Sidhaye et al. (2011) studied nicotinic acid hydrazide derivatives from pyridine 3-carboxillic acid, revealing its significance in developing antimicrobial agents Sidhaye et al., 2011.

Alzheimer's Disease Research

Pervaiz et al. (2020) examined the use of pyridine-2-carboxlic acid in synthesizing imidazole derivatives, potentially inhibiting acetylcholinesterase for Alzheimer's disease treatment Pervaiz et al., 2020.

Complexes and Crystal Structures

Research by You-cun (2012) on complexes of cobalt with 3-tetrazole pyridine highlights the role of pyridinecarboxylic acids in creating novel crystal structures and metal complexes You-cun, 2012.

Preparation and Synthesis Methods

Xiao (2003) reviewed various methods for preparing pyridinecarboxylic acids, essential for synthesizing industrial materials and pharmaceuticals Xiao, 2003.

Safety and Hazards

Zukünftige Richtungen

The future directions for the research and application of 3-Acetyl-2-pyridinecarboxylic acid and its derivatives are promising. The development of novel pyridine-based drug candidates is expected in the coming years . The unique clinical relevance of pyridine-based molecular frameworks has been reported over the last two decades .

Eigenschaften

IUPAC Name |

3-acetylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c1-5(10)6-3-2-4-9-7(6)8(11)12/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHIOUPNVQJCRBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(N=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90629527 | |

| Record name | 3-Acetylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

716362-04-8 | |

| Record name | 3-Acetylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

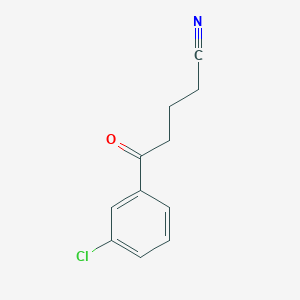

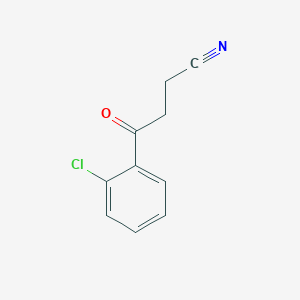

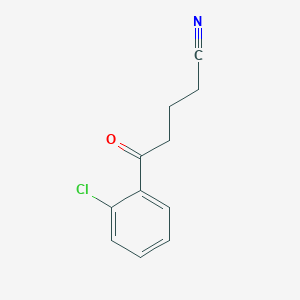

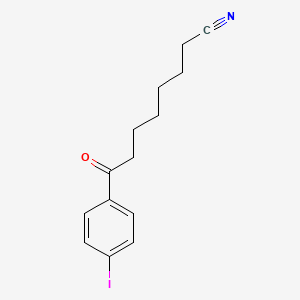

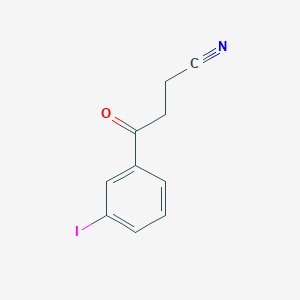

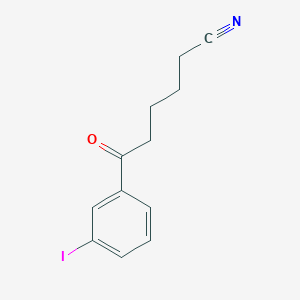

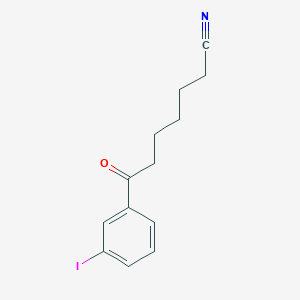

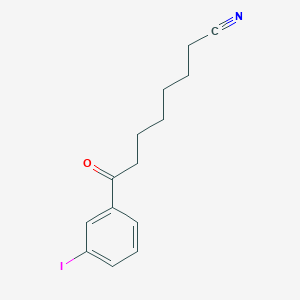

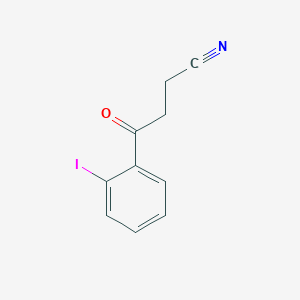

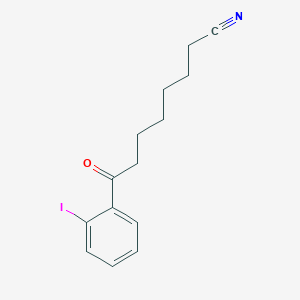

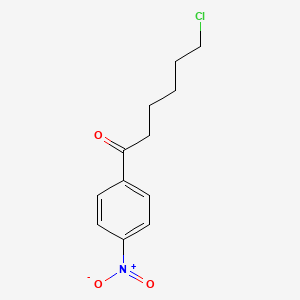

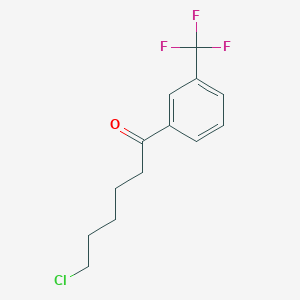

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.